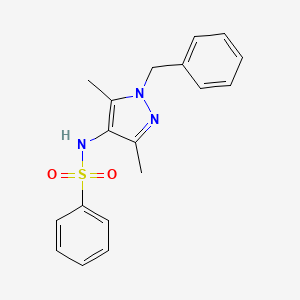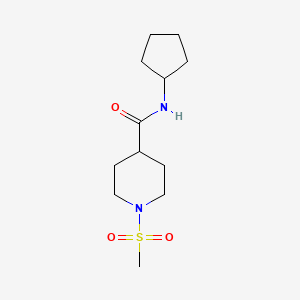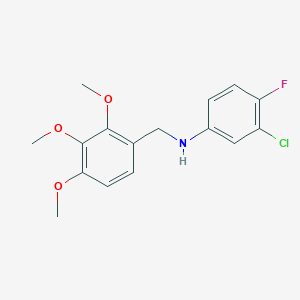
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea, also known as CDU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea exerts its inhibitory effects by binding to the active site of the target enzyme, thereby preventing its activity. The exact mechanism of action varies depending on the specific enzyme being targeted. For example, N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has been shown to inhibit the activity of protein kinase CK2 by binding to the ATP-binding pocket of the enzyme. Similarly, N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has been shown to inhibit the activity of histone deacetylases by binding to the zinc-binding site of the enzyme.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea is its potency and selectivity. It has been shown to be effective at inhibiting a wide range of enzymes with high specificity. This makes it a valuable tool for studying the role of specific enzymes in various cellular processes. However, one of the limitations of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, and care must be taken when using it in in vitro and in vivo experiments.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea. One area of interest is the development of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea derivatives with improved potency and selectivity. Another area of interest is the identification of new target enzymes for N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea. Finally, there is a need for further research on the potential therapeutic applications of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea, particularly in the treatment of cancer, inflammation, and neurodegenerative diseases.
In conclusion, N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea is a synthetic compound that has been widely used in scientific research. It has potent inhibitory effects on various enzymes and has potential therapeutic applications in the treatment of several diseases. Further research is needed to fully understand the mechanisms of action of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea and to develop new derivatives with improved potency and selectivity.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea involves the reaction of 4-chloroaniline and 2,2-diphenylethyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes play a crucial role in various cellular processes, and their dysregulation has been implicated in the development of several diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2,2-diphenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c22-18-11-13-19(14-12-18)24-21(25)23-15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUMFPPBESXLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2,2-diphenylethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)


![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)